molecular formula C21H18O11 B1513443 Baicalin hydrate CAS No. 206752-33-2

Baicalin hydrate

Cat. No.: B1513443
CAS No.: 206752-33-2
M. Wt: 446.4 g/mol
InChI Key: IKIIZLYTISPENI-ZFORQUDYSA-N
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Description

Baicalin is the glycosyloxyflavone which is the 7-O-glucuronide of baicalein. It is an active ingredient of Chinese herbal medicine Scutellaria baicalensis. It has a role as a non-steroidal anti-inflammatory drug, an EC 3.4.21.26 (prolyl oligopeptidase) inhibitor, a prodrug, a plant metabolite, a ferroptosis inhibitor, a neuroprotective agent, an antineoplastic agent, a cardioprotective agent, an antiatherosclerotic agent, an antioxidant, an EC 2.7.7.48 (RNA-directed RNA polymerase) inhibitor, an anticoronaviral agent and an antibacterial agent. It is a glucosiduronic acid, a glycosyloxyflavone, a dihydroxyflavone and a monosaccharide derivative. It is functionally related to a baicalein. It is a conjugate acid of a baicalin(1-).
Baicalin is a natural product found in Scutellaria prostrata, Scutellaria scandens, and other organisms with data available.
See also: Scutellaria baicalensis Root (part of).

Mechanism of Action

Target of Action

Baicalin hydrate, a significant active flavone isolated from Scutellaria baicalensis radix, has been found to interact with several targets. These include acetylcholinesterase (AChE) , butyrylcholinesterase (BChE) , carbonic anhydrase II (CA II) , and α-glycosidase . These enzymes are linked to several serious illnesses, such as Alzheimer’s disease, glaucoma, and diabetes .

Mode of Action

This compound interacts with its targets in a way that it inhibits their activity. For instance, it has been found to inhibit the activity of acetylcholinesterase, butyrylcholinesterase, carbonic anhydrase II, and α-glycosidase . This inhibition is believed to contribute to its various pharmacological effects.

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to exhibit an increased Bax/Bcl2 ratio, a down-regulated expression of the anti-apoptotic protein Bcl2, and an up-regulated expression of pro-apoptotic protein Bax . These changes suggest that this compound may induce apoptosis in certain cell types. Additionally, this compound has been found to regulate four key biomarkers involved in the metabolism of taurine, hypotaurine, glutathione, and glycerophospholipids .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for its safety and efficacy in clinical applications . Its low hydrophilicity and lipophilicity limit the bioavailability and pharmacological functions

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been shown to have antioxidant, antidiabetic, anticholinergic, and antiglaucoma properties . It also exhibits various biological effects such as neuroprotective, anti-inflammatory, anticancer, antidiabetic, antioxidant, and anti-ischemic activities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the lung’s epithelial surfaces are constantly exposed to microbial pollutants in the open air, and other frequent lung conditions and bad lifestyle choices, such smoking and drinking, make the lung parenchyma susceptible to pathogenic organisms . These factors could potentially influence the action of this compound.

Biochemical Analysis

Biochemical Properties

Baicalin hydrate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and multifaceted, contributing to the diverse pharmacological effects of this compound .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound administration reduced inflammatory cell infiltration and tumor necrosis factor-α (TNF-α) levels in bronchoalveolar lavage fluids in an animal model of allergic asthma .

Molecular Mechanism

The mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, the anti-inflammatory actions of this compound in vivo are due to its capacity to inhibit phosphodiesterase 4 (PDE4) .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors . It can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are important aspects of its biochemistry . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-(5,6-dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O11/c22-9-6-10(8-4-2-1-3-5-8)30-11-7-12(14(23)15(24)13(9)11)31-21-18(27)16(25)17(26)19(32-21)20(28)29/h1-7,16-19,21,23-27H,(H,28,29)/t16-,17-,18+,19-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKIIZLYTISPENI-ZFORQUDYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701346569
Record name Baicalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701346569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21967-41-9, 206752-33-2
Record name Baicalin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21967-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Baicalin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021967419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Baicalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701346569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name β-D-Glucopyranosiduronic acid, 5,6-dihydroxy-4-oxo-2-phenyl-4H-1-benzopyran-7-yl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.133.557
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Baicalin
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name BAICALIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/347Q89U4M5
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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